4-Chlorophthalazin-1-amine
Overview
Description
4-Chlorophthalazin-1-amine is an organic compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the fourth position and an amine group at the first position on the phthalazine ring
Biochemical Analysis
Biochemical Properties
4-Chlorophthalazin-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to be involved in the synthesis of phthalazine-based derivatives, which have shown potent cytotoxicity against certain cell types . The nature of these interactions is often complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been reported to have cytotoxic effects on HCT-116 cells, a type of human colon cancer cell . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophthalazin-1-amine typically involves the chlorination of phthalazine followed by amination. One common method includes the reaction of phthalazine with phosphorus oxychloride to introduce the chlorine atom, followed by the treatment with ammonia or an amine to form the amine group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophthalazin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chlorophthalazin-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Analytical Chemistry: It serves as a reference standard in analytical methods, including chromatography and spectroscopy, for the identification and quantification of related compounds.
Mechanism of Action
The mechanism of action of 4-Chlorophthalazin-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, derivatives of phthalazine, including this compound, have been shown to inhibit vascular endothelial growth factor receptors, which play a crucial role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Phthalazine: The parent compound of 4-Chlorophthalazin-1-amine, lacking the chlorine and amine groups.
4-Bromophthalazin-1-amine: Similar structure but with a bromine atom instead of chlorine.
4-Nitrophthalazin-1-amine: Contains a nitro group instead of chlorine.
Uniqueness: this compound is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the amine group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
4-chlorophthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYLJLPFNAQRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423363 | |
Record name | 4-Chlorophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13580-86-4 | |
Record name | 4-Chlorophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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